![molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2](/img/structure/B1337330.png)

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate

Descripción general

Descripción

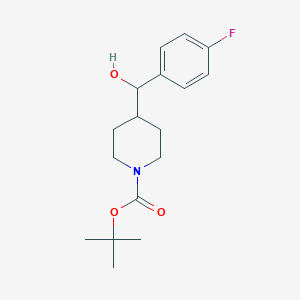

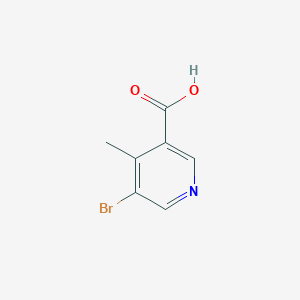

“(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate” is a rhodium catalyst . It has an empirical formula of C35H36BF4P2Rh and a molecular weight of 708.32 .

Molecular Structure Analysis

The SMILES string of this compound is[Rh+].F [B-] (F) (F)F.C1C2C=CC1C=C2.C (CCP (c3ccccc3)c4ccccc4)CP (c5ccccc5)c6ccccc6 . This represents the molecular structure of the compound. Chemical Reactions Analysis

This compound can efficiently catalyze the hydrogenation of CO2 to formic acid . It is also a catalyst for hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 210 °C (dec.) (lit.) . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Hydrocarbons

The compound has been identified as a potential intermediate in the synthesis of polycyclic hydrocarbons . These compounds have applications ranging from high-energy-density fuels to advanced materials for electronic devices.

High-Energy-Density Fuels (HEDFs)

Due to its structural properties, the compound is being explored as a candidate for high-energy-density fuels, which are crucial for increasing the volumetric energy content of aviation fuels . This could potentially lead to more efficient fuel options for aerospace applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to act as a catalyst in various chemical reactions .

Mode of Action

The compound (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate interacts with its targets by facilitating chemical reactions. It is used as a catalyst for hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions .

Result of Action

The molecular and cellular effects of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate’s action are primarily related to its role as a catalyst. It facilitates chemical reactions without being consumed, enabling the transformation of reactants into products .

Propiedades

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHASOFJSSKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36BF4P2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451121 | |

| Record name | 82499-43-2 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate | |

CAS RN |

82499-43-2 | |

| Record name | 82499-43-2 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key applications of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate as a catalyst?

A1: (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate, often represented in shorthand notation as [Rh(nbd)(dppb)]BF4, serves as a versatile catalyst in various organic reactions. Key applications include:

- Catalytic Hydrogenation: [Rh(nbd)(dppb)]BF4 effectively catalyzes the addition of hydrogen across double or triple bonds in organic molecules. []

- Hydrosilylation: This catalyst facilitates the addition of silicon-hydrogen bonds across unsaturated bonds, proving crucial in silicon-carbon bond formation. []

- Hydroboration: [Rh(nbd)(dppb)]BF4 enables the addition of boron-hydrogen bonds across unsaturated bonds, offering a valuable route to organoborane compounds. []

- Aldol Condensation: The catalyst facilitates the formation of carbon-carbon bonds, specifically in reactions involving aldehydes or ketones, leading to β-hydroxy carbonyl compounds. []

Q2: What are the important structural characteristics of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate ?

A2: The structural features of [Rh(nbd)(dppb)]BF4 are crucial for its catalytic activity:

- Molecular Formula and Weight: The compound is represented by the molecular formula C35H36BF4P2Rh and has a molecular weight of 708.4 g/mol. []

- Spectroscopic Data: 31P NMR analysis is crucial for characterizing the compound. It reveals the presence of the characteristic 103Rh coupled doublet (JRhP = 155 Hz) confirming its purity. It can also indicate the presence of impurities like free phosphine ligand and phosphine oxides. []

- Structure: [Rh(nbd)(dppb)]BF4 features a central Rhodium (Rh) atom in a +1 oxidation state. It is coordinated to a bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand and a bidentate bicyclo[2.2.1]hepta-2,5-diene (nbd) ligand. The tetrafluoroborate (BF4-) acts as the counterion. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)